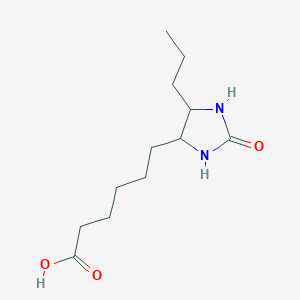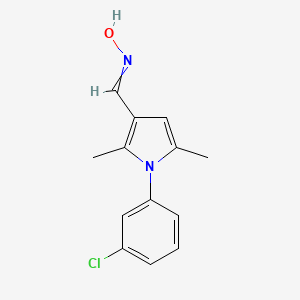![molecular formula C17H24N2O2S B5613067 1-tert-butyl-N-[4-(methylthio)benzyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5613067.png)
1-tert-butyl-N-[4-(methylthio)benzyl]-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that include pyrrolidine derivatives, characterized by their pyrrolidine backbone, a five-membered ring containing one nitrogen atom. These compounds are of interest due to their diverse chemical reactions and potential applications in pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
Efficient and practical asymmetric synthesis methods have been developed for compounds with pyrrolidine structures, demonstrating the ability to create complex molecules with high enantiomeric purity, which is crucial for the synthesis of bioactive compounds (Jona et al., 2009).
Molecular Structure Analysis
X-ray crystallography and DFT analyses have been utilized to characterize the molecular and crystal structure of related compounds, revealing intricate details such as intramolecular hydrogen bonding and crystal packing (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives often include nitrile anion cyclization, which has been shown to be an efficient method for constructing substituted pyrrolidines with high yield and enantioselectivity. This highlights the versatility of pyrrolidine derivatives in synthetic organic chemistry (Chung et al., 2005).
Physical Properties Analysis
The synthesis of polyamides derived from compounds containing tert-butyl groups has been reported, demonstrating their noncrystalline nature, solubility in polar solvents, and the formation of transparent, flexible films. These materials possess high thermal stability, with glass transition temperatures often exceeding 200°C (Hsiao et al., 2000).
Chemical Properties Analysis
Research on similar compounds has explored their genotoxic effects, indicating that such molecules can induce DNA damage, including single and double-strand breaks and oxidative base modifications. This suggests potential biological activity or toxicity, underscoring the importance of understanding the chemical properties of these compounds (Chen et al., 2008).
Propriétés
IUPAC Name |
1-tert-butyl-N-[(4-methylsulfanylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-17(2,3)19-11-13(9-15(19)20)16(21)18-10-12-5-7-14(22-4)8-6-12/h5-8,13H,9-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKSMLHZDNYFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NCC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5612997.png)
![1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5613004.png)
![4-[5-(2-chlorophenyl)-2-furoyl]-1,4-oxazepane](/img/structure/B5613019.png)
![1-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5613026.png)
![(4R)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5613033.png)

![2-(4-chlorobenzyl)-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613051.png)

![2-phenyl-5-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5613062.png)
![N'-(3-methoxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5613065.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5613089.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-iodoaniline](/img/structure/B5613097.png)
